N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide would likely involve multiple steps, including:
Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Isonicotinoyl Group: This might involve acylation reactions using isonicotinic acid or its derivatives.
Formation of the Naphthalen-1-yl Acetamide: This could involve the reaction of naphthalene derivatives with acetic anhydride or acetyl chloride.
Coupling Reactions: The final step would involve coupling the piperidine derivative with the naphthalen-1-yl acetamide under suitable conditions, possibly using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include Friedel-Crafts acylation or alkylation for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced derivatives, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used in catalytic processes, particularly if it exhibits unique reactivity.
Biology
Biological Activity: Compounds with similar structures often exhibit biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
- N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(phenyl)acetamide
Uniqueness
The unique combination of the isonicotinoyl group, piperidine ring, and naphthalene moiety might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(16-21-6-3-5-19-4-1-2-7-22(19)21)26-17-18-10-14-27(15-11-18)24(29)20-8-12-25-13-9-20/h1-9,12-13,18H,10-11,14-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPNLULSAQNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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